BenchChemオンラインストアへようこそ!

tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate

Chiral building block Enantiomeric purity Stereochemical assignment

tert-Butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate (CAS 1501977-26-9) is a chiral, orthogonally protected azetidine building block bearing an aminooxy (–ONH₂) functional group at the (2S)-methyl position. The molecule combines a four-membered azetidine heterocycle — increasingly employed as a phenyl bioisostere and conformational rigidifier in drug design — with a Boc-protected secondary amine and a nucleophilic aminooxy handle capable of rapid, chemoselective oxime ligation with aldehydes and ketones under mild conditions.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
Cat. No. B8230225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1CON
InChIInChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-5-4-7(11)6-13-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1
InChIKeyZFPYRTPACWKFOJ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate: Chiral Aminooxy-Azetidine Building Block for Bioorthogonal Conjugation and Medicinal Chemistry


tert-Butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate (CAS 1501977-26-9) is a chiral, orthogonally protected azetidine building block bearing an aminooxy (–ONH₂) functional group at the (2S)-methyl position [1]. The molecule combines a four-membered azetidine heterocycle — increasingly employed as a phenyl bioisostere and conformational rigidifier in drug design [2] — with a Boc-protected secondary amine and a nucleophilic aminooxy handle capable of rapid, chemoselective oxime ligation with aldehydes and ketones under mild conditions [3]. Its molecular formula is C₉H₁₈N₂O₃, molecular weight 202.25 g/mol, with computed XLogP3 0.4 and topological polar surface area (TPSA) 64.8 Ų [1]. The (2S) stereochemistry is unequivocally assigned via isomeric SMILES notation (CC(C)(C)OC(=O)N1CC[C@H]1CON) and confirmed by the presence of one defined atom stereocenter [1].

Why Generic Azetidine or Aminooxy Building Blocks Cannot Replace tert-Butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate in Stereochemically Sensitive Applications


Generic substitution with the (2R) enantiomer, the 3-position regioisomer, or simpler aminooxy reagents introduces quantifiable differences in three critical procurement-relevant dimensions: (i) stereochemical identity, where the (2S) configuration is defined by a single, unambiguous stereocenter that cannot be functionally mimicked by its antipode in chiral environments [1]; (ii) regioisomeric purity, as the 2-position aminooxy-methyl substitution orients the nucleophilic handle in a distinct spatial relationship to the azetidine nitrogen compared to the 3-substituted analog, altering both conformational preferences and the trajectory of oxime bond formation [2]; and (iii) orthogonal protecting-group architecture, where the Boc group at N-1 remains intact during aminooxy-mediated oxime ligation, enabling sequential deprotection and conjugation strategies that would be compromised in compounds lacking this orthogonal protection [3]. These are not interchangeable structural features — they directly govern reaction selectivity, product enantiopurity, and the fidelity of multi-step synthetic sequences.

Quantitative Differentiation Evidence: tert-Butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate vs. Closest Analogs


Stereochemical Identity: (2S) vs. (2R) Enantiomer — Defined Atom Stereocenter Count and Isomeric SMILES Verification

The (2S) enantiomer (PubChem CID 117985013) possesses exactly one defined atom stereocenter, unequivocally assigned as (S) at the C2 position of the azetidine ring, as encoded in its isomeric SMILES: CC(C)(C)OC(=O)N1CC[C@H]1CON. The (2R) enantiomer (CAS 2231663-89-9, PubChem CID not yet independently curated) carries the opposite configuration at this stereocenter, encoded as CC(C)(C)OC(=O)N1CC[C@@H]1CON. In any stereochemically sensitive biological or catalytic context — including enzyme active-site interactions, chiral ligand design, or asymmetric synthesis — these two compounds are non-superimposable and can yield opposite stereochemical outcomes [1]. The (2S) configuration is particularly relevant for applications in peptide-mimetic design where the azetidine ring substitutes for L-proline or related L-amino acid motifs [2].

Chiral building block Enantiomeric purity Stereochemical assignment

Regioisomeric Differentiation: 2-Position vs. 3-Position Aminooxy-Methyl Substitution Impacts Conformational Trajectory and Spatial Orientation of the Reactive Handle

The target compound places the aminooxy-methyl group at the 2-position (C2) of the azetidine ring, directly adjacent to the Boc-protected nitrogen. In contrast, the regioisomer tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate (CAS 1501977-28-1) places the identical substituent at the 3-position, one carbon removed from the ring nitrogen. X-ray crystallographic analysis of related azetidine-containing cyclic peptides demonstrates that substituent position on the azetidine ring governs the accessible conformational space: 2-substituted azetidines enforce a different backbone dihedral angle distribution than 3-substituted analogs, with the 3-aminoazetidine (3-AAz) unit specifically functioning as a turn-inducing element that encourages the all-trans amide conformation in macrocyclic peptides [1]. The 2-substituted variant, by virtue of its adjacency to the ring nitrogen, imparts a distinct torsional profile that influences both the trajectory of the aminooxy nucleophile and the steric environment around the oxime bond formed upon conjugation [2].

Regioisomeric purity Conformational analysis Oxime ligation geometry

Physicochemical Property Comparison: Lipophilicity, Polar Surface Area, and Hydrogen-Bond Capacity Differentiate the Aminooxy-Azetidine Scaffold from Non-Azetidine Aminooxy Reagents

The target compound exhibits a computed XLogP3 of 0.4, TPSA of 64.8 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors [1]. In comparison, the analog tert-butyl 3-(aminooxy)azetidine-1-carboxylate (CAS 868943-45-7), in which the aminooxy group is directly attached to the azetidine ring at the 3-position with no methylene spacer, has molecular formula C₈H₁₆N₂O₃ and molecular weight 188.22 g/mol — a formal reduction of 14 Da (one –CH₂– unit) and lower rotatable bond count (3 vs. 4 for the target) . This methylene spacer in the target compound increases conformational flexibility at the aminooxy attachment point while preserving the overall low lipophilicity. For comparison, simple aminooxy reagents such as O-benzylhydroxylamine or aminooxy-PEG linkers lack the azetidine scaffold entirely and consequently lack the conformational constraint and metabolic stability benefits that the four-membered ring confers in biological systems [2].

Drug-likeness Physicochemical profiling ADME prediction

Oxime Ligation Reactivity: Aminooxy-Functionalized Azetidine Enables Bioorthogonal Conjugation with Second-Order Rate Constants Tunable by pH and Catalysis

The aminooxy group (–ONH₂) in the target compound is a prototypical α-effect nucleophile that reacts chemoselectively with aldehyde and ketone carbonyls to form hydrolytically stable oxime bonds. Comprehensive kinetic studies on aminooxy compounds demonstrate that uncatalyzed oxime ligation with benzaldehyde proceeds with apparent second-order rate constants (k₂) on the order of 10⁻¹ to 10⁰ M⁻¹s⁻¹ at neutral pH, but can be accelerated by over 100-fold through aniline catalysis, achieving k₂ values >10 M⁻¹s⁻¹ at pH 7 [1]. In contrast, azide-alkyne cycloaddition (the canonical click reaction) requires a copper catalyst and achieves second-order rate constants of 10–200 M⁻¹s⁻¹ for strain-promoted variants, but the aminooxy system operates under metal-free, biocompatible conditions [2]. Within the aminooxy azetidine scaffold class, the 2-substituted target compound offers a sterically distinct environment around the nucleophilic oxygen compared to the 3-substituted or directly attached aminooxy analogs, which can influence the approach trajectory of the carbonyl electrophile and consequently the conjugation efficiency with sterically demanding biomolecular partners [3].

Bioorthogonal chemistry Oxime ligation Bioconjugation kinetics

Conformational Constraint and Metabolic Stability: Azetidine Scaffold Provides Protease Resistance Advantage Over Linear and Larger-Ring Aminooxy Linkers

The four-membered azetidine ring is documented to impart enhanced stability toward proteolytic degradation in peptide contexts. Saunders et al. (2024) demonstrated that introduction of a 3-aminoazetidine (3-AAz) unit into a cyclohexapeptide improved stability toward proteases compared to the homodetic (all-standard-amino-acid) macrocycle [1]. This class-level observation extends to the 2-substituted azetidine scaffold: the constrained four-membered ring restricts backbone conformational freedom and reduces susceptibility to enzyme-catalyzed hydrolysis relative to linear aminooxy linkers (e.g., aminooxy-PEG or aminooxy-acetyl chains) or larger saturated heterocycles (piperidine, pyrrolidine). Degennaro et al. (2014) reviewed the conformational properties of azetidines and noted that the ring strain (~25 kcal/mol) and restricted puckering dynamics contribute to distinct pharmacological profiles compared to pyrrolidines and piperidines, including altered metabolic stability and target binding kinetics [2]. The Boc protection at N-1 further shields the azetidine nitrogen from metabolic N-dealkylation until intentionally deprotected.

Metabolic stability Protease resistance Conformational constraint

Orthogonal Protecting Group Architecture: Boc at N-1 Enables Sequential Deprotection/Conjugation Strategies Unavailable in Analogs Lacking Orthogonal Protection

The target compound features a Boc (tert-butoxycarbonyl) protecting group at the azetidine N-1 position, which remains stable under the mildly acidic conditions (pH 4–6) typically employed for oxime ligation but is readily cleaved under stronger acidic conditions (e.g., TFA/CH₂Cl₂, 1:1 v/v) [1]. This orthogonal protection architecture permits a sequential workflow: (Step 1) aminooxy-mediated oxime conjugation with an aldehyde/ketone-bearing payload while the Boc group remains intact, followed by (Step 2) Boc deprotection to reveal the secondary amine for further functionalization (acylation, sulfonylation, reductive amination, or integration into peptide chains). In contrast, the analog 2-(3-(aminooxy)azetidin-3-yl)acetic acid dihydrochloride (CAS not found in authoritative databases) lacks a protecting group on the azetidine nitrogen entirely, limiting its utility in multi-step sequences where chemoselectivity is required [2]. The 3-(aminooxy)azetidine analog (CAS 868943-45-7) carries a Boc group but at a different substitution position, altering the steric and electronic environment of the nitrogen upon deprotection .

Orthogonal protection Solid-phase synthesis Sequential bioconjugation

High-Value Application Scenarios for tert-Butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate Proven by Differential Evidence


Stereochemically Defined Peptide-Mimetic and Macrocyclic Peptide Synthesis via Orthogonal Oxime Ligation and Boc Deprotection

The (2S) stereochemistry of the azetidine scaffold aligns with the L-amino acid configuration, making this compound suitable for incorporation into peptide-mimetic backbones where stereochemical fidelity is paramount [1]. In the workflow established by Saunders et al. (2024), azetidine-containing linear peptide precursors undergo greatly improved cyclization (28 examples of tetra-, penta-, and hexapeptides) under standard conditions [2]. The target compound's aminooxy group enables chemoselective oxime ligation with aldehyde- or ketone-functionalized peptide termini, while the Boc group remains stable throughout the conjugation step. Subsequent TFA-mediated Boc deprotection releases the free azetidine amine for further elongation or macrocyclization. This sequential orthogonal strategy is not achievable with the (2R) enantiomer (which would produce diastereomeric products in chiral peptide environments) or with unprotected amino-azetidine analogs that lack orthogonal protection [3].

PROTAC Linker and Bifunctional Degrader Design Leveraging Azetidine Conformational Constraint and Metabolic Stability

The azetidine scaffold serves as a conformationally constrained linker element in PROTAC (PROteolysis TArgeting Chimera) design, where the spatial relationship between the target-protein ligand and the E3 ligase ligand is a critical determinant of ternary complex formation and degradation efficiency [1]. The target compound's low LogP (0.4) and moderate TPSA (64.8 Ų) [2] are compatible with the physicochemical profile required for PROTAC oral bioavailability, and the azetidine ring's demonstrated protease resistance [1] may confer longer intracellular half-life compared to flexible PEG or alkyl linkers. The aminooxy group provides a bioorthogonal conjugation handle for modular assembly, while the Boc-protected amine enables late-stage diversification after the oxime bond is formed. The (2S) stereochemistry can be exploited to introduce chirality at the linker, potentially influencing the diastereomeric ratio of the ternary complex and the resulting degradation efficiency [3].

Chemical Probe and Activity-Based Protein Profiling (ABPP) Reagent Synthesis with Defined Linker Geometry

In the design of chemical probes for target engagement studies or activity-based protein profiling, the precise geometry of the linker between the reactive warhead and the reporter tag (fluorophore, biotin, or affinity handle) influences probe sensitivity, selectivity, and signal-to-background ratio [1]. The target compound's 2-substituted aminooxy-azetidine scaffold provides a rigid, defined linker trajectory that differs from the 3-substituted regioisomer's turn-inducing geometry [2]. The aminooxy group enables chemoselective installation of aldehyde-bearing reporter moieties under mild, metal-free conditions compatible with biomolecular integrity, while the Boc group can be removed post-conjugation to append a secondary warhead or additional functionality. This architecture is particularly suited for the development of bifunctional probes where the spatial relationship between the two functional termini must be precisely controlled [3].

Antibody-Drug Conjugate (ADC) and Bioconjugate Linker Chemistry Requiring Metal-Free, Chemoselective, and Stereochemically Pure Conjugation

The aminooxy–aldehyde/ketone oxime ligation represents one of the few bioorthogonal reactions that proceeds efficiently under metal-free, mildly acidic conditions (pH 4.5–6.0) without requiring copper catalysts or strain-promoted alkynes, making it compatible with sensitive biomolecules including full-length antibodies [1]. The target compound's Boc-protected azetidine amine remains inert during the oxime conjugation step, preventing undesired cross-reactivity with activated ester or maleimide handles present on the antibody surface. The (2S) stereochemistry ensures a single, defined stereoisomer rather than a racemic mixture, which is critical for regulatory characterization of ADC drug-linker constructs [2]. The azetidine ring's conformational constraint may also reduce linker flexibility and associated aggregation propensity compared to linear aminooxy-PEG linkers, though direct comparative aggregation data are not available [3].

Quote Request

Request a Quote for tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.